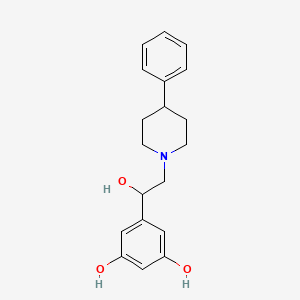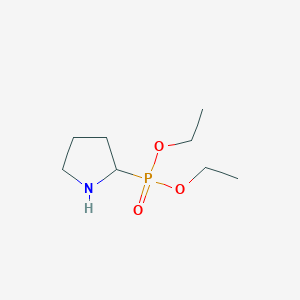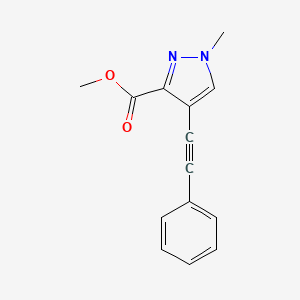
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a carboxylic acid group at position 3, a methyl group at position 1, and a phenylethynyl group at position 4, with the carboxylic acid group esterified with a methyl group.
準備方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the phenylethynyl group: This step involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: The carboxylic acid group at position 3 is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, methyl ester include:
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenyl)-, methyl ester: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(ethynyl)-, methyl ester: Lacks the phenyl group, which may affect its stability and interaction with molecular targets.
1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylethynyl)-, ethyl ester: Has an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
79229-73-5 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
methyl 1-methyl-4-(2-phenylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-16-10-12(13(15-16)14(17)18-2)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChIキー |
UVDLLVFNDYMFHT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
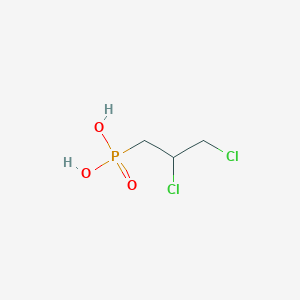
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
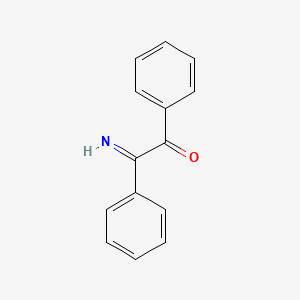
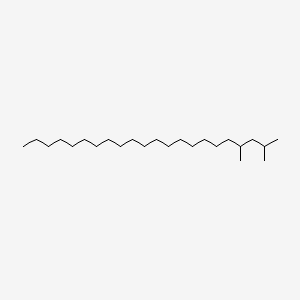
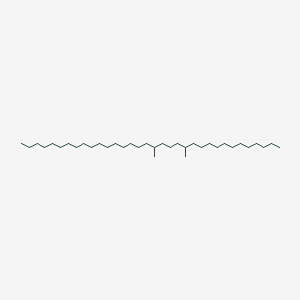
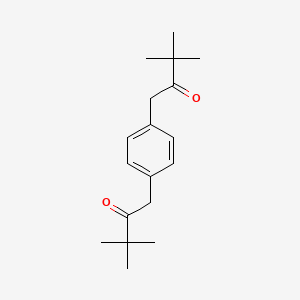
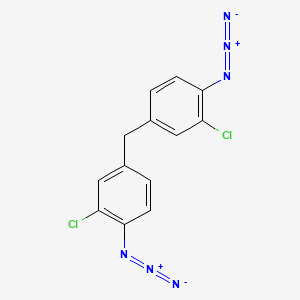
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
